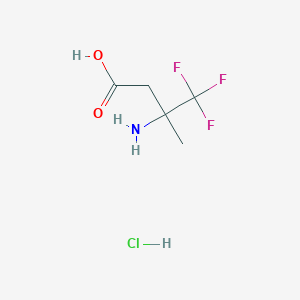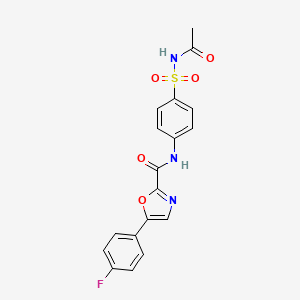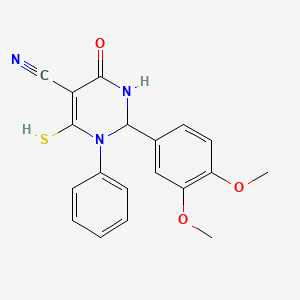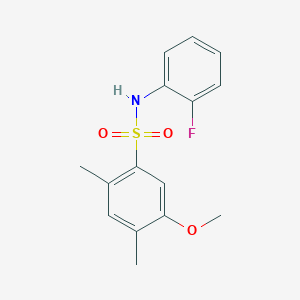
3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
- Regioselective Amination : 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a compound similar to the queried chemical, shows unique behavior in regioselective amination reactions, yielding 7-amino derivatives under specific conditions (Gulevskaya et al., 1994).
- Mannich Reaction Derivatives : Through Mannich reactions, compounds like 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have been shown to form various 5-aminomethylsubstituted pyrimidine derivatives (Meshcheryakova et al., 2014).
Biological and Pharmacological Properties
- Oxidative Activity and Immunomodulatory Effects : Derivatives of pyrimidine bases, like the one , exhibit a range of biological activities, including membrane-stabilizing, immunomodulatory effects, normalization of metabolic disorders, and increased oxidative activity of leukocytes (Meshcheryakova et al., 2022).
- Antimicrobial Activities : Thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones demonstrate promising antibacterial properties against various strains, including S. aureus and E. coli (Vlasov et al., 2022).
- Anti-Cancer Activities : Certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit significant anti-cancer activities against various human tumor cell lines (Singh & Paul, 2006).
Material Science and Chemical Properties
- Corrosion Inhibition : Piperidine derivatives, closely related to the queried compound, have been studied for their potential in corrosion inhibition of metals like iron, indicating a potential application in material science (Kaya et al., 2016).
- Luminescent Properties and Electron Transfer : Studies on related naphthalimide compounds with piperazine substituents, such as NA1, NA2, and NA3, have revealed interesting luminescent properties and photo-induced electron transfer behaviors (Gan et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride involves the reaction of 4-piperidone with ethyl acetoacetate to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is then reacted with methyl iodide to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-piperidone", "ethyl acetoacetate", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 4-piperidone with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.", "Step 2: React 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methyl iodide in the presence of a base such as potassium carbonate to form 3-methyl-1-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione.", "Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound." ] } | |
| 2307553-08-6 | |
Formule moléculaire |
C10H16ClN3O2 |
Poids moléculaire |
245.71 |
Nom IUPAC |
3-methyl-1-piperidin-4-ylpyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-7-13(10(12)15)8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H |
Clé InChI |
OTIIAYPQYYEONM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=CN(C1=O)C2CCNCC2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


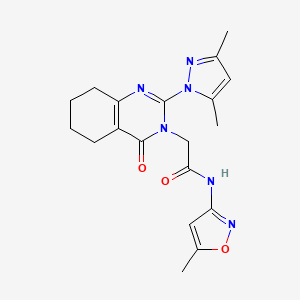
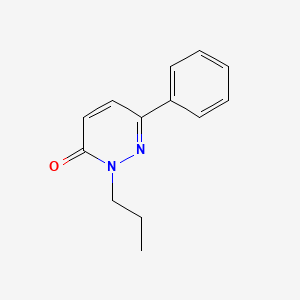

![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)
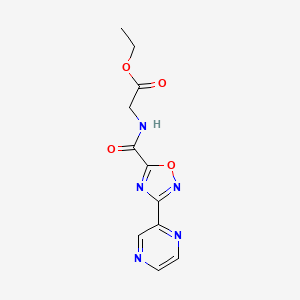
![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2512562.png)
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)
